Ethenoxyethene;1-phenylpyrrole-2,5-dione
Description
Ethenoxyethene;1-phenylpyrrole-2,5-dione is a synthetic compound combining a vinyl ether (ethenoxyethene) moiety with a substituted pyrrole-2,5-dione core. The pyrrole-2,5-dione (maleimide derivative) features a phenyl group at the 1-position, distinguishing it from analogs with alkyl or other aryl substituents (e.g., methyl, isopropyl, or naphthalen-1-yl) .
Properties
CAS No. |
29466-00-0 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
ethenoxyethene;1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H7NO2.C4H6O/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8;1-3-5-4-2/h1-7H;3-4H,1-2H2 |
InChI Key |
NXVGFRAQYHCJHM-UHFFFAOYSA-N |
Canonical SMILES |
C=COC=C.C1=CC=C(C=C1)N2C(=O)C=CC2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethenoxyethene;1-phenylpyrrole-2,5-dione involves several steps. One common method includes the reaction of ethenoxyethene with 1-phenylpyrrole-2,5-dione under controlled conditions . The reaction typically requires specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethenoxyethene;1-phenylpyrrole-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different derivatives of the compound, while reduction can lead to the formation of simpler molecules.
Scientific Research Applications
Ethenoxyethene;1-phenylpyrrole-2,5-dione has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential role in cell differentiation and proliferation. In medicine, it is being explored for its therapeutic potential in treating various diseases, including cancer and cardiovascular conditions. Additionally, it has industrial applications in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ethenoxyethene;1-phenylpyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anti-cancer effects. The exact molecular pathways involved are still under investigation, but it is believed to affect multiple signaling cascades.
Comparison with Similar Compounds
Pyrrole-2,5-Dione Derivatives
Ethenoxyethene-pyrrole-2,5-dione analogs vary primarily in their substituents (Table 1). For example:
- 1-Methylpyrrole-2,5-dione (NSC84652): Smaller alkyl groups may enhance solubility but reduce lipophilicity.
Table 1: Comparison of Ethenoxyethene-Pyrrole-2,5-Dione Analogs
| Compound (CAS No.) | Substituent | Key Properties | Suppliers |
|---|---|---|---|
| 1-Phenylpyrrole-2,5-dione* | Phenyl | High lipophilicity, synthetic | Not listed |
| 1-Methylpyrrole-2,5-dione (29465-91-6) | Methyl | Moderate solubility, metabolic lability | 3 suppliers |
| 1-Naphthalen-1-ylpyrrole-2,5-dione (29465-99-4) | Naphthyl | Enhanced steric bulk | 2 suppliers |
Diketopiperazine Derivatives (Piperazine-2,5-Diones)
Marine-derived diketopiperazines, such as (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (compound 6, IC₅₀ = 28.9 μM against H1N1) and albonoursin (IC₅₀ = 6.8 μM), share the dione motif but differ in ring size (six-membered vs. pyrrole’s five-membered) and substituents . The benzylidene and isobutyl groups in compound 6 enhance antiviral activity compared to simpler alkyl derivatives.
Key Structural Differences :
Curcuminoid Diketones
Curcumin and its analogs (e.g., tetrahydrocurcumin) feature a linear β-diketone structure critical for DNA methyltransferase (DNMT1) inhibition. However, rapid metabolism limits their utility. Synthetic analogs like TMC and DMCHC block metabolic sites, improving stability while retaining activity .
Comparison with Ethenoxyethene-Pyrrole-2,5-Dione:
- Diketone Configuration: Curcuminoids have a non-cyclic β-diketone, whereas pyrrole-2,5-dione is cyclic.
- Pharmacokinetics: Ethenoxyethene’s vinyl ether may reduce metabolic degradation compared to curcumin’s phenolic groups.
Research Findings and Implications
Antiviral Activity
Diketopiperazines from marine actinomycetes (e.g., compound 6 and albonoursin) demonstrate potent anti-H1N1 activity, suggesting that cyclic diones with aromatic substituents are promising scaffolds. The phenyl group in the target compound could similarly enhance antiviral efficacy, though empirical validation is needed .
Metabolic Stability
Curcuminoid analogs highlight the importance of structural modifications to improve stability. The ethenoxyethene moiety in the target compound may confer resistance to enzymatic degradation, akin to TMC and DMCHC .
Analytical Signatures
Diketopiperazines exhibit UV absorption at 220 and 340 nm due to conjugated systems . Pyrrole-2,5-diones likely share similar UV profiles, aiding in identification and purity assessment.
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